3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-5(4-9)6(2-3-13-7)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINUHXNVIZVMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211054 | |
| Record name | 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-29-4 | |
| Record name | 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination via Pyridine N-Oxides
One effective method for producing chlorinated trifluoromethylpyridines involves:
- Oxidizing 3-trifluoromethylpyridine to its N-oxide derivative using hydrogen peroxide in acetic acid at 80–90°C.
- Reacting the N-oxide intermediate with chlorinating agents such as oxalyl chloride at low temperatures (-30 to -20°C).
- Subsequent addition of a base (e.g., triethylamine) to facilitate chlorination.
This process yields high purity 2-chloro-3-trifluoromethylpyridine with yields exceeding 90%, and minimal by-products such as 2-chloro-5-trifluoromethylpyridine.
Vapor-Phase Catalytic Chlorination and Fluorination
Another approach uses vapor-phase reactors with catalyst fluidized-bed phases for simultaneous chlorination and fluorination of methylpyridines. For example:
- 3-Picoline is chlorinated at the methyl group, followed by fluorination to produce trifluoromethylpyridine derivatives.
- Further chlorination on the pyridine ring yields chlorotrifluoromethylpyridines.
Reaction temperatures vary between 320°C to 450°C depending on the substrate and desired product distribution. This method is suitable for producing various chloro- and trifluoromethyl-substituted pyridines with moderate to high yields.
The introduction of the methoxy group at the 2-position can be achieved by:
- Nucleophilic substitution of a 2-hydroxypyridine intermediate with methylating agents such as dimethyl sulfate or methyl iodide.
- Alternatively, direct methoxylation using methanol or other lower aliphatic alcohols under catalytic conditions.
The choice of solvent and catalyst is critical for selectivity and yield. Common solvents include methanol, ethanol, or isopropanol, with catalysts such as palladium or nickel supported on activated carbon or molecular sieves.
Catalysts and Reaction Conditions
- Catalysts used for hydrogenation or substitution steps include nickel, palladium, platinum, iridium, or ruthenium supported on materials like activated carbon, diatomaceous earth, or aluminum oxide.
- Acid-binding agents such as sodium carbonate, potassium carbonate, or triethylamine are employed to neutralize acidic by-products.
- Reaction temperatures range from ambient to 120°C depending on the step, with vacuum rectification used for purification at 90–120°C under reduced pressure (-0.07 to -0.096 MPa).
Summary Table of Key Preparation Parameters
Research Findings and Industrial Relevance
- The use of radical initiators and nitroxide radical precursors enhances selectivity in chloromethylation, reducing side reactions and improving yields, which is critical for industrial mass production.
- Chlorination via N-oxide intermediates allows for controlled substitution patterns with high regioselectivity and minimal impurities, as confirmed by liquid chromatography analyses.
- Vapor-phase catalytic methods provide a continuous process alternative, enabling the synthesis of various trifluoromethylated and chlorinated pyridines, though with a trade-off in product distribution control.
- The choice of catalyst and solvent systems significantly affects reaction efficiency, environmental impact, and cost-effectiveness, with recent methods favoring recyclable solvents and milder conditions to reduce pollution.
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are important in the synthesis of various derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a methoxy group, a chloromethyl group, and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, while the chloromethyl group serves as a reactive site for further transformations. The methoxy group contributes to the compound's overall stability and reactivity.
Pharmaceutical Applications
1.1 Drug Development
3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms in drug molecules often correlates with improved pharmacokinetic properties, including increased metabolic stability and enhanced binding affinity to biological targets. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% incorporating trifluoromethyl groups .
1.2 Antiviral and Antitumor Agents
Several derivatives of trifluoromethylpyridine have been developed as antiviral and antitumor agents. For instance, fluazinam, a potent fungicide derived from this class of compounds, has shown significant efficacy against various pathogens . Moreover, numerous candidates containing the trifluoromethylpyridine moiety are currently undergoing clinical trials, indicating a robust pipeline for future drug approvals.
1.3 Case Study: Fluazinam
Fluazinam is synthesized using this compound as a key building block. This compound exhibits high fungicidal activity due to its unique molecular structure that interferes with respiratory biochemistry in fungi . The success of fluazinam highlights the potential of trifluoromethylpyridines in developing effective agrochemicals.
Agrochemical Applications
2.1 Crop Protection
The agrochemical industry has witnessed a growing demand for effective pesticides to protect crops from pests and diseases. Trifluoromethylpyridine derivatives have been integral to developing new herbicides and fungicides . The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of these compounds.
2.2 Herbicidal Activity
Research indicates that this compound exhibits high herbicidal activity against specific weed species, making it valuable for cereal crop protection . The compound's ability to selectively target weeds while minimizing harm to crops is a critical advantage in sustainable agriculture.
2.3 Case Study: 2-Methoxy-4-(trifluoromethyl)pyridine
This compound has been shown to have superior herbicidal efficacy compared to its non-fluorinated counterparts. Its synthesis involves straightforward reactions that can be scaled up for industrial applications, demonstrating its practicality as an agrochemical agent .
Synthetic Applications
3.1 Building Block for Complex Molecules
The versatility of this compound as a synthetic intermediate allows chemists to construct complex heterocyclic compounds efficiently. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into target molecules .
3.2 Reaction Pathways
Common synthetic pathways involving this compound include:
Mechanism of Action
The mechanism of action of 3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Physicochemical Properties
The position of substituents on the pyridine ring significantly influences reactivity and applications. For instance:
- 3-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 917396-38-4) shares the same molecular formula and weight as the target compound but differs in the trifluoromethyl group’s position (position 6 vs. 4). This positional isomerism may alter steric hindrance and electronic effects, affecting solubility and reactivity in cross-coupling reactions .
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine | C₈H₇ClF₃NO | 225.60 | 1227581-29-4 | 3-ClCH₂, 2-OCH₃, 4-CF₃ |
| 3-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine | C₈H₇ClF₃NO | 225.60 | 917396-38-4 | 3-ClCH₂, 2-OCH₃, 6-CF₃ |
| 2-Chloromethyl-3-methyl-4-(trifluoroethoxy)pyridine | C₁₀H₁₁ClF₃NO | 239.63 | - | 2-ClCH₂, 3-CH₃, 4-OCH₂CF₃ |
| 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | C₁₂H₇ClF₃NO | 273.64 | 197565-66-5 | 3-Cl, 2-OPh(CF₃) |
Research Findings and Key Insights
Synthetic Efficiency : The target compound’s methoxy group stabilizes the pyridine ring during synthesis, as evidenced by higher yields (67–81%) in analogous chloromethylpyridine syntheses .
Thermal Stability : Melting points of similar compounds range from 268–287°C, suggesting that the trifluoromethyl group’s position (4 vs. 6) minimally affects thermal stability but may influence crystallinity .
Biological Potency : Substitution of CF₃ with Cl in pyridine derivatives enhances antibacterial activity by 2–4 fold, though it reduces metabolic stability in vivo .
Biological Activity
3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. The trifluoromethyl group, in particular, enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H7ClF3N. Its structure can be outlined as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Chloromethyl Group : A chloromethyl substituent at the 3-position.
- Methoxy Group : A methoxy substituent at the 2-position.
- Trifluoromethyl Group : A trifluoromethyl substituent at the 4-position.
This combination of functional groups contributes to its unique reactivity and biological profile.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an agrochemical and pharmaceutical agent.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethylpyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal activity compared to their non-fluorinated counterparts . The mechanism is believed to involve interference with microbial respiration pathways, which is critical for their survival.
Herbicidal Properties
The compound is also being investigated for its herbicidal potential. It belongs to a class of herbicides that inhibit acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants . This mode of action makes it effective against a wide range of weeds, making it a candidate for agricultural applications.
Case Studies
- Fungicidal Activity :
- Insecticidal Activity :
Structure-Activity Relationship (SAR)
The SAR studies have revealed that the presence of the trifluoromethyl group significantly enhances biological activity. For example, modifications in the position and nature of substituents on the pyridine ring can lead to substantial changes in potency against specific biological targets .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics, which are essential for effective therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of various derivatives of trifluoromethylpyridines:
| Compound Name | Antimicrobial Activity | Herbicidal Activity | Insecticidal Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 2-Methoxy-4-(trifluoromethyl)pyridine | Low | Moderate | Moderate |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | High | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
